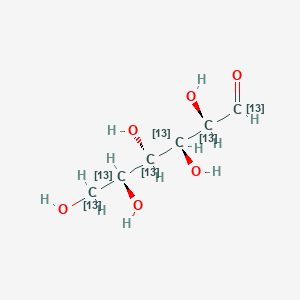

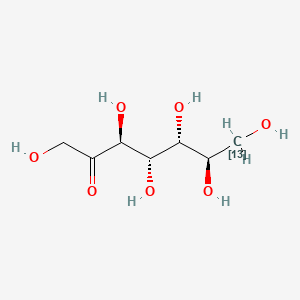

D-Mannose-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Mannose-13C6 is a stable isotope-labeled form of D-Mannose, a naturally occurring monosaccharide. The compound is labeled with carbon-13 at all six carbon positions, making it useful in various scientific research applications. D-Mannose is an epimer of glucose and plays a significant role in human metabolism, particularly in the glycosylation of specific proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-13C6 typically involves the incorporation of carbon-13 into the glucose molecule, followed by its conversion to mannose. One common method is the enzymatic isomerization of D-Glucose-13C6 to this compound using glucose isomerase. The reaction conditions usually involve mild temperatures and neutral pH to maintain enzyme activity .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to incorporate carbon-13 into their metabolic pathways, producing this compound as a byproduct. The fermentation broth is then purified to isolate the labeled mannose .

Chemical Reactions Analysis

Types of Reactions

D-Mannose-13C6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to D-Mannonic acid using oxidizing agents like nitric acid.

Reduction: Reduction of this compound with sodium borohydride yields D-Mannitol-13C6.

Substitution: Substitution reactions can occur at the hydroxyl groups, forming derivatives like acetylated mannose.

Common Reagents and Conditions

Oxidation: Nitric acid, mild temperatures.

Reduction: Sodium borohydride, room temperature.

Substitution: Acetic anhydride, pyridine, room temperature.

Major Products

Oxidation: D-Mannonic acid-13C6.

Reduction: D-Mannitol-13C6.

Substitution: Acetylated this compound.

Scientific Research Applications

D-Mannose-13C6 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of mannose in biochemical pathways.

Biology: Helps in studying glycosylation processes and the role of mannose in cell signaling and protein folding.

Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urothelium.

Industry: Used in the production of labeled biomolecules for research and diagnostic purposes

Mechanism of Action

D-Mannose-13C6 exerts its effects primarily through its role in glycosylation. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium by competing with bacterial receptors for binding sites. This mechanism is particularly useful in preventing urinary tract infections .

Comparison with Similar Compounds

Similar Compounds

D-Glucose-13C6: Another stable isotope-labeled sugar, used in similar metabolic studies.

D-Mannitol-13C6: A reduced form of D-Mannose-13C6, used in studies of sugar alcohol metabolism.

D-Galactose-13C6: Used in glycosylation studies similar to this compound

Uniqueness

This compound is unique due to its specific role in glycosylation and its ability to inhibit bacterial adhesion, making it particularly valuable in medical research for urinary tract infections. Its stable isotope labeling also allows for precise tracking in metabolic studies, providing insights into carbohydrate metabolism and protein glycosylation .

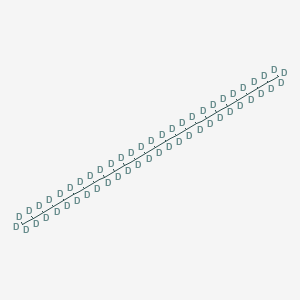

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

186.11 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

GZCGUPFRVQAUEE-CRWJSTOYSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)

![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)

![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)